3-Iodo-8-methylimidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core as a Privileged Structure in Chemical Biology and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5,6 heterocycle, is widely recognized as a "privileged structure" in the fields of medicinal chemistry and chemical biology. nih.govrsc.orgrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit a broad spectrum of therapeutic properties. researchgate.netresearchgate.netnih.gov The unique structural and electronic properties of this nitrogen-bridged heterocyclic system allow it to bind to a variety of biological targets, making it a fertile ground for the discovery of novel therapeutic agents. nih.govchemrxiv.org
The versatility of the imidazo[1,2-a]pyridine core is demonstrated by its incorporation into several commercially successful drugs. nih.govresearchgate.net These include Zolpidem, a widely prescribed hypnotic for insomnia; Olprinone, a cardiotonic agent for acute heart failure; and Soraprazan, which has been evaluated for the treatment of gastric diseases. nih.govresearchgate.net Beyond these, numerous other derivatives are in various stages of biological testing and preclinical evaluation, targeting a wide range of conditions. nih.govresearchgate.net
The pharmacological importance of this scaffold is extensive, with derivatives reported to possess a diverse array of biological activities. researchgate.netnih.gov These activities include, but are not limited to, anticancer, antituberculosis, antiviral, anti-inflammatory, antibacterial, and analgesic properties. rsc.orgresearchgate.netnih.govmdpi.com The ability of the imidazo[1,2-a]pyridine nucleus to serve as a versatile template for drug design has made it a key pharmacophore motif for the identification and optimization of lead structures in the ongoing search for new and more effective medicines. nih.govchemrxiv.org
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Hypnotic (Insomnia) nih.gov |
| Olprinone | Cardiotonic Agent (Acute Heart Failure) nih.gov |
| Alpidem | Anxiolytic nih.gov |
| Saripidem | Anxiolytic nih.gov |
| Necopidem | Anxiolytic nih.gov |
| Zolimidine | Antiulcer nih.gov |
Overview of the 3-Iodo-8-methylimidazo[1,2-a]pyridine Derivative and Related Iodinated Imidazo[1,2-a]pyridines within the Heterocyclic Landscape
Within the vast family of imidazo[1,2-a]pyridine derivatives, halogenated, and specifically iodinated, compounds represent crucial intermediates for chemical synthesis and drug discovery. The introduction of an iodine atom, particularly at the C3 position of the imidazo[1,2-a]pyridine ring, is a key synthetic strategy for enabling further molecular diversification. researchgate.netnih.gov The carbon-iodine (C-I) bond is relatively weak, making it an excellent leaving group and highly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This reactivity allows for the facile introduction of a wide range of substituents at the C3 position, which is a common site for pharmacomodulation to enhance biological activity. researchgate.net
This compound is a specific derivative that serves as a valuable building block in synthetic chemistry. The presence of the methyl group at the 8-position and the iodo group at the 3-position provides a defined substitution pattern for the construction of more complex molecules. While detailed research findings specifically on the biological activity of this compound itself are not extensively documented in publicly available literature, its primary importance lies in its role as a synthetic precursor.
The synthesis of iodinated imidazo[1,2-a]pyridines can be achieved through various methods, including direct C-H functionalization using molecular iodine (I₂) as the iodine source, often assisted by an oxidant. nih.govacs.org For instance, ultrasound-assisted iodination using I₂ and tert-Butyl hydroperoxide (TBHP) has been shown to be an efficient method for the C3-iodination of various 2-phenyl-imidazo[1,2-α]pyridines. nih.gov The resulting 3-iodo derivatives are stable and can be readily used in subsequent reactions to generate libraries of compounds for biological screening. chemimpex.com For example, 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester, a related compound, is utilized as a key intermediate in synthesizing pharmaceuticals for cancer and infectious diseases. chemimpex.com
Table 2: Selected Iodinated Imidazo[1,2-a]pyridine Intermediates
| Compound Name | CAS Number | Molecular Formula | Role |
|---|---|---|---|
| 3-Iodo-6-methyl-imidazo[1,2-a]pyridine | 885276-23-3 | C₈H₇IN₂ | Synthetic Intermediate chemicalbook.com |
| 3-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester | Not Available | C₁₀H₈IN₂O₂ | Intermediate for pharmaceutical and agrochemical synthesis chemimpex.com |
| 3-Iodo-2-phenyl-imidazo[1,2-a]pyridine | Not Available | C₁₃H₉IN₂ | Product of regioselective oxidative iodination nih.gov |
The strategic placement of the iodo group on the imidazo[1,2-a]pyridine scaffold is a testament to the synthetic utility of halogenation in medicinal chemistry. It unlocks pathways to novel chemical entities with potentially enhanced or entirely new pharmacological profiles, underscoring the importance of compounds like this compound in the broader landscape of heterocyclic chemistry and drug development.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKAHQYWBXCYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Iodo 8 Methylimidazo 1,2 a Pyridine and Analogues
Utility of the C3-Iodo Moiety as a Versatile Synthetic Handle
The carbon-iodine (C-I) bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) nucleus is a key functional group for synthetic diversification. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic attack, which facilitates its initial iodination. Once installed, the iodo group becomes an excellent leaving group in numerous cross-coupling reactions.
The utility of the C3-iodo moiety stems from the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This characteristic facilitates the oxidative addition step in the catalytic cycles of many transition-metal catalysts, most notably those involving palladium. Consequently, 3-iodoimidazo[1,2-a]pyridine (B1311280) analogues can undergo coupling reactions under milder conditions and often with higher efficiency than their bromo or chloro counterparts. This reactivity makes the C3-iodo derivative a versatile synthetic handle for introducing a wide array of substituents, including aryl, alkynyl, amino, and alkyl groups, enabling the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core.
Transition Metal-Catalyzed Cross-Coupling Reactions
The 3-iodo-8-methylimidazo[1,2-a]pyridine scaffold is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds.
The Suzuki-Miyaura coupling is a cornerstone reaction for C-C bond formation, enabling the arylation of the imidazo[1,2-a]pyridine core. This palladium-catalyzed reaction involves the coupling of the 3-iodo derivative with an aryl or heteroaryl boronic acid or its corresponding ester. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies have shown that the choice of base and solvent can significantly influence reaction yields and times, with strong bases in solvents like 1,2-dimethoxyethane (B42094) (DME) often providing optimal results. nih.gov This method allows for the synthesis of a diverse library of 3-aryl-imidazo[1,2-a]pyridines, which are prevalent in many biologically active compounds. medjchem.com
| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DME | 88 |
| 4 | 3-Pyridinylboronic acid | (SIPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 90 |
This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions for 3-iodo-imidazo[1,2-a]pyridine analogues.
The Sonogashira coupling reaction is a highly effective method for forming C(sp²)-C(sp) bonds, thereby introducing alkyne functionalities onto the imidazo[1,2-a]pyridine scaffold. wikipedia.org The reaction couples a terminal alkyne with the 3-iodo derivative, utilizing a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction can be conducted under mild, often room temperature, conditions, making it suitable for complex molecule synthesis. researchgate.net The resulting 3-alkynylimidazo[1,2-a]pyridines are valuable precursors for further transformations and have been explored for the development of novel chemical libraries. Research has demonstrated the successful coupling of 3-iodoimidazo[1,2-a]pyridine with a variety of terminal alkynes, affording products in yields ranging from moderate to excellent (30-82%). researchgate.net
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 82 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 75 |
| 3 | 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | Acetonitrile | 68 |
| 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 71 |
This table illustrates typical conditions and outcomes for the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridine analogues. researchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives by coupling this compound with primary or secondary amines. acsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those developed by Buchwald), and a strong base like sodium tert-butoxide. youtube.com This transformation has largely replaced harsher classical methods for C-N bond formation and is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 91 |
| 4 | Piperidine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 87 |
This table shows representative examples of the Buchwald-Hartwig amination applied to 3-halo-imidazo[1,2-a]pyridine systems.
Beyond the aforementioned reactions, the C3 position of the imidazo[1,2-a]pyridine core can be functionalized with other groups such as alkyl and thioether moieties. While direct cross-coupling reactions from the 3-iodo derivative are feasible, C-H functionalization of the parent imidazo[1,2-a]pyridine is also a common and powerful strategy.
For alkylation , methods such as the aza-Friedel–Crafts reaction have been developed. This involves a three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid like Y(OTf)₃, to install an aminoalkyl group at the C3 position. nih.gov
For thiolation , which introduces a C-S bond, copper-catalyzed regioselective C-H/S-H cross-coupling has been shown to be effective. rsc.org This method couples imidazo[1,2-a]pyridines directly with thiols at the C3 position, using molecular oxygen as the oxidant. rsc.org These C-H functionalization strategies offer an alternative to traditional cross-coupling and highlight the diverse ways to modify this important heterocyclic scaffold.
Regioselective Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Core
While the C3 position of imidazo[1,2-a]pyridine is the most nucleophilic and thus the most common site for electrophilic substitution and subsequent cross-coupling, other positions on the heterocyclic core can also be functionalized. rsc.org The reactivity of the pyridine (B92270) ring (positions C5, C6, C7, and C8) is generally lower than that of the imidazole (B134444) ring. However, regioselective functionalization can be achieved through directed C-H activation strategies or by using substrates with specific substitution patterns.
For instance, direct C-H functionalization has been used to introduce various groups at different positions, although this often requires specific catalysts and directing groups to overcome the inherent reactivity preference for the C3 position. nih.govresearchgate.net Visible light-induced methods have also emerged as a tool for C5 alkylation of the imidazo[1,2-a]pyridine core. The ability to selectively functionalize positions other than C3 is crucial for creating analogues with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery. The synthesis of this compound itself is an example of regioselective functionalization, where the 8-methyl group directs reactivity and influences the properties of the final molecule.
C8-Methyl Group Modifications
The methyl group at the C8 position of the imidazo[1,2-a]pyridine ring is a potential site for chemical modification, allowing for the introduction of diverse functional groups. While direct functionalization of the C8-methyl group on this compound is not extensively detailed, reactivity can be inferred from analogous transformations on similar heterocyclic systems. C–H activation of methyl groups on related heterocycles, such as pyridazines, can be achieved under specific conditions, suggesting that the C8-methyl group could undergo similar reactions. researchgate.net Potential modifications could include oxidation, halogenation, or metal-catalyzed C-H functionalization to create new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Potential Reagents | Potential Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, K₂Cr₂O₇ | 8-Carboxy-3-iodoimidazo[1,2-a]pyridine | Oxidation of the methyl group to a carboxylic acid would provide a handle for further modifications, such as amide or ester formation. |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | 8-(Bromomethyl)-3-iodoimidazo[1,2-a]pyridine | This benzylic-type halogenation would yield a reactive intermediate suitable for nucleophilic substitution reactions. |
| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., Alkyl halide) | 8-Ethyl-3-iodoimidazo[1,2-a]pyridine (example) | This pathway allows for the extension of the carbon chain at the C8 position. |
Influence of Substituents at C2, C6, C7, and C8 on Reactivity
The reactivity of the imidazo[1,2-a]pyridine core is highly dependent on the electronic nature and position of its substituents. Both electron-donating and electron-withdrawing groups can modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack and its interaction with biological targets.
Studies on various derivatives have shown that the introduction of substituents at different positions significantly impacts the molecule's properties. For example, in a series of imidazo[1,2-a]pyridine analogues designed as potential anticholinesterase agents, the nature and position of substituents were critical for biological activity. nih.gov A methyl group (an electron-donating group) at the C8 position (referred to as R4 in the study) led to the highest acetylcholinesterase (AChE) inhibition in one series of compounds, whereas a methyl group at the C7 position (R2) decreased inhibitory effects compared to the unsubstituted analogue. nih.gov This highlights the subtle interplay between substituent position and molecular recognition.
Synthetic studies further underscore the influence of substituents. In C3-alkylation reactions, 2-phenyl imidazo[1,2-a]pyridines bearing either electron-donating groups (methyl) or electron-withdrawing groups (trifluoromethyl, cyano, halo) on both the C2-phenyl ring and the pyridine moiety (at C6 or C7) were well-tolerated, proceeding to give the desired products in good yields. nih.gov This demonstrates the robustness of the imidazo[1,2-a]pyridine core and its ability to undergo functionalization regardless of the electronic nature of substituents at various positions. Similarly, visible light-mediated trifluoromethylation reactions have been successfully applied to imidazo[1,2-a]pyridines with a range of substituents, including methyl, methoxy, phenyl, and halogen groups, on the pyridine ring. mdpi.com
| Substituent & Position | Observed Effect | Reaction/Assay | Reference |
|---|---|---|---|
| Methyl at C8 (R4) | Highest AChE inhibition activity | Anticholinesterase activity | nih.gov |
| Methyl at C7 (R2) | Lower AChE inhibitory effect | Anticholinesterase activity | nih.gov |
| Methyl, Fluoro, Chloro, Bromo on C2-phenyl ring | Substrates well-tolerated, giving good yields | C3-Alkylation via Aza-Friedel–Crafts Reaction | nih.gov |
| Methyl, Chloro on pyridine ring (C6, C7) | Substrates well-tolerated, giving good yields | C3-Alkylation via Aza-Friedel–Crafts Reaction | nih.gov |
| Methyl, Methoxy, Fluoro, Chloro, Bromo on pyridine ring | Substrates well-tolerated | Visible light-mediated trifluoromethylation | mdpi.com |
Mechanistic Insights into Reactivity Profiles
Understanding the reaction mechanisms underlying the functionalization of the imidazo[1,2-a]pyridine scaffold is crucial for developing new synthetic methods. The reactivity of this system is characterized by the high electron density of the imidazole ring, particularly at the C3 position, making it susceptible to electrophilic attack. researchgate.net Various mechanistic pathways, including those involving iodine catalysis, radical intermediates, and metal-catalyzed cross-coupling, have been proposed.
Iodine-Catalyzed Reactions: Molecular iodine (I₂) can act as a cost-effective and benign Lewis acid catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives. nih.govrsc.org In some multi-component reactions, iodine is proposed to activate an imine intermediate, facilitating a subsequent nucleophilic addition and [4+1] cycloaddition to form the fused heterocyclic core. rsc.org This catalytic role of iodine is particularly relevant for understanding the reactivity of iodo-substituted imidazo[1,2-a]pyridines, where the iodine atom itself can participate in or influence reaction pathways.
Radical-Mediated Functionalization: Many C-H functionalization reactions of imidazo[1,2-a]pyridines proceed via a radical pathway, often initiated by visible-light photoredox catalysis. nih.gov In a typical mechanism, a photocatalyst, upon irradiation with light, generates a radical species (e.g., a CF₃ radical from a suitable precursor). This radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate, which is subsequently oxidized to the final functionalized product. nih.gov Radical scavenging experiments often confirm the operation of these pathways. nih.gov
Metal-Catalyzed Cross-Dehydrogenative Coupling: Iron-catalyzed aerobic oxidative cross-dehydrogenative coupling provides another route to functionalize imidazo[1,2-a]pyridines. In one proposed mechanism for C3-aroylation, the reaction of a 2-arylimidazo[1,2-a]pyridine with an aromatic aldehyde in the presence of an iron(III) catalyst and atmospheric oxygen is thought to proceed through a radical pathway. rsc.org The aldehyde is believed to form a radical intermediate that attacks the C3 position. The resulting intermediate is then oxidized, with O₂ serving as the principal oxidant, to yield the 3-aroylimidazo[1,2-a]pyridine. Interestingly, under an inert atmosphere, the reaction pathway can shift to produce different products, such as 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.org
Spectroscopic Characterization and Structural Elucidation of Imidazo 1,2 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The reported ¹H NMR chemical shifts for the aromatic protons of the imidazo[1,2-a]pyridine (B132010) ring system in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: a doublet at δ 7.97 ppm (J = 6.8 Hz, 1H), a doublet at δ 6.93 ppm (J = 6.8 Hz, 1H), and a triplet at δ 6.73 ppm (J = 6.8 Hz, 1H). researchgate.net The methyl group protons at the 8-position of the ring system exhibit a singlet at δ 2.58 ppm. researchgate.net
¹H NMR Data for the 3-Iodo-8-methylimidazo[1,2-a]pyridine Moiety in a Steroidal Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.97 | d | 6.8 | 1H | Aromatic CH |
| 6.93 | d | 6.8 | 1H | Aromatic CH |
| 6.73 | t | 6.8 | 1H | Aromatic CH |
Note: Data extracted from the characterization of 17β-(3'-Iodo-8'-methylimidazo[1,2'-a]pyridine)-3β-acetoxy-androst-5-ene. researchgate.net
Detailed ¹³C NMR spectroscopic data for this compound was not available in the reviewed sources.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Specific mass spectrometry data for the parent compound, this compound, has not been detailed in the available literature. However, Liquid Chromatography-Mass Spectrometry (LC/MS) has been employed in the analysis of subsequent reaction products involving this molecule. For instance, the product of a Suzuki coupling reaction between 6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine (B12849195) and [4-(propan-2-yloxy)phenyl]boronic acid was analyzed by LC/MS. This highlights the utility of mass spectrometry in monitoring chemical transformations of the parent compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements of atoms within a crystal lattice.
A search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed information on its solid-state conformation, bond parameters, and crystal packing remains to be determined.
Complementary Analytical Techniques for Purity and Identity Confirmation
In addition to the primary spectroscopic methods, other analytical techniques are crucial for confirming the purity and identity of a synthesized compound. These often include chromatographic methods, which separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
While specific reports detailing the comprehensive purity analysis of this compound are scarce, the use of Liquid Chromatography-Mass Spectrometry (LC/MS) in studies involving its derivatives suggests that chromatographic techniques are suitable for its analysis. High-Performance Liquid Chromatography (HPLC), in particular, is a standard method for assessing the purity of organic compounds. However, specific HPLC methods or chromatograms for this compound have not been described in the reviewed literature.
Computational and Theoretical Studies on 3 Iodo 8 Methylimidazo 1,2 a Pyridine and Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. niscpr.res.inssrn.com This method is widely applied to the imidazo[1,2-a]pyridine (B132010) scaffold to optimize molecular geometries and predict a range of properties. nih.gov Calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G++(d,p), which provide a reliable balance between computational cost and accuracy for these systems. nih.govnih.gov
The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron to an excited state. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. scirp.org
Table 1: Representative FMO Data for an Imidazo[1,2-a]pyridine Derivative *
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.97 |
| ΔE (HOMO-LUMO Gap) | 3.92 |
Data is illustrative and based on calculations for a representative 2,3-disubstituted imidazo[1,2-a]pyridine derivative as a proxy. Actual values for 3-Iodo-8-methylimidazo[1,2-a]pyridine would require specific calculation.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a theoretical basis for observed experimental outcomes.
For imidazo[1,2-a]pyridines, computational studies can predict the most likely sites for electrophilic substitution, such as iodination at the C-3 position. The regioselectivity of this reaction is a well-established experimental fact. nih.gov Theoretical models can explain this preference by calculating the energies of potential intermediates. A plausible mechanism for the synthesis of related imidazo[1,2-a]pyridine scaffolds involves the role of molecular iodine as a Lewis acid catalyst, activating carbonyl groups and facilitating cyclization. nih.gov DFT can be used to model the energetics of such catalytic cycles, comparing different potential pathways to determine the most favorable one.
For example, in the functionalization of the imidazo[1,2-a]pyridine core, DFT can be used to:
Model the interaction between the substrate and the iodinating agent.
Calculate the energy barriers for substitution at different positions on the ring.
Determine the thermodynamic stability of the resulting products.
These theoretical predictions guide the development of new synthetic methods and the optimization of reaction conditions. rsc.org
Molecular Electrostatic Potential (MEP) analysis is a valuable DFT-based tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack.
Positive Regions (Blue): These areas are electron-poor (nuclei are poorly shielded) and are susceptible to nucleophilic attack.
Neutral Regions (Green): These areas have a moderate potential.
For a molecule like this compound, an MEP analysis would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine (B92270) ring (N-4), indicating its role as a primary site for protonation or coordination. Conversely, the hydrogen atoms and the region around the C-I bond would exhibit positive potential, highlighting their susceptibility to nucleophilic interactions. Such analyses provide a visual and intuitive understanding of the molecule's reactivity hotspots. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. This technique is particularly useful for understanding how a molecule like this compound might behave in a biological environment, such as the active site of a protein.
In studies involving imidazo[1,2-a]pyridine derivatives as potential therapeutic agents, MD simulations are often performed following molecular docking to assess the stability of the ligand-protein complex. nih.govresearchgate.net For instance, a docked complex can be subjected to simulations lasting several nanoseconds to observe its dynamic behavior. researchgate.net
Key insights from MD simulations include:
Binding Stability: Confirming whether the ligand remains stably bound in the protein's active site or if it dissociates over time.
Conformational Changes: Observing how the ligand and the protein adapt their conformations to achieve an optimal fit.
Interaction Analysis: Tracking the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.
Studies on various imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have used MD simulations to confirm stable interactions with their target enzymes, reinforcing their potential as drug candidates. nih.govresearchgate.net These simulations provide a more realistic and dynamic model of molecular recognition than static docking alone.
Biological Activity and Medicinal Chemistry Research for Imidazo 1,2 a Pyridine Derivatives Preclinical Focus
Strategic Design of Imidazo[1,2-a]pyridine (B132010) Analogues for Bioactive Compounds
The development of novel imidazo[1,2-a]pyridine-based therapeutic agents leverages sophisticated medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. These approaches often begin with a known active compound or a privileged scaffold, which is then systematically modified to enhance its biological profile.
Rational drug design involves the targeted creation of new medicines based on a deep understanding of biological mechanisms and molecular interactions. For the imidazo[1,2-a]pyridine scaffold, this has led to the development of potent and selective inhibitors for various biological targets.
One prominent example is the design of dual inhibitors targeting the PI3K/mTOR signaling pathway, which is crucial in cancer therapy. acs.org Researchers have synthesized series of imidazo[1,2-a]pyridine derivatives, leading to the identification of compounds with potent dual inhibitory activity, good kinase selectivity, and favorable oral bioavailability in preclinical models. acs.org Similarly, by modifying the pharmacophore of Combretastatin A-4 (CA-4), a known anticancer agent, novel 5,7-diarylimidazo[1,2-a]pyridine derivatives were designed as colchicine-targeted antitubulin agents. nih.gov This structure-based approach resulted in compounds with significant antiproliferative activity in the nanomolar range against various cancer cell lines. nih.gov
Fragment-based and scaffold-hopping strategies are powerful tools for discovering novel chemical entities with desired biological activities. Scaffold hopping, in particular, involves replacing the core structure of a known active molecule with a different, isofunctional scaffold to generate new intellectual property and potentially improved properties. rsc.org
This strategy has been successfully applied to the imidazo[1,2-a]pyridine framework. For instance, in the search for new antituberculosis agents, the core of an existing imidazo[1,2-a]pyridine amide (IPA) series targeting the QcrB complex was replaced with other fused bicyclic scaffolds, such as pyrazolo[1,5-a]pyridines. rsc.org This led to the discovery of new lead compounds with encouraging activity against Mycobacterium tuberculosis. rsc.org In another application, the imidazo[1,2-a]pyridine scaffold itself was utilized as a novel backbone in a scaffold-hopping strategy to develop covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org This work validated the utility of the imidazo[1,2-a]pyridine core for creating targeted covalent inhibitors. rsc.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-a]pyridine class, extensive SAR evaluations have guided the optimization of lead compounds for various therapeutic targets. nih.govnih.gov
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The C3 position is a particularly common site for functionalization, as it is readily attacked by electrophiles. researchgate.net
Key SAR findings for this scaffold include:
Antitubercular Activity : For imidazo[1,2-a]pyridine-8-carboxamides, modifications at the C8 position are critical. The optimization of this series focused on improving physicochemical properties while maintaining potent and selective activity against Mycobacterium tuberculosis. nih.gov
Anticancer Activity : In a series of antitubulin agents, 5,7-diaryl substitutions were crucial for potency. Molecular modeling suggested these compounds bind at the colchicine-binding site of tubulin, and specific substitutions on the aryl rings led to IC50 values in the double-digit nanomolar range. nih.gov For compounds targeting the AKT/mTOR pathway, specific substitutions led to G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov
General Functionalization : The C3 position is frequently targeted for introducing aryl, alkenyl, or alkynyl groups to explore new chemical space. nih.govnih.gov Halogenation, including iodination, at this position is a well-established method for creating derivatives for further modification. researchgate.net Substituents on the pyridine (B92270) ring (positions C5 through C8) also significantly modulate activity and properties. nih.govnih.gov
| Position of Substitution | Therapeutic Target/Activity | General SAR Findings |
| C3 | General Drug Discovery | A key position for functionalization to introduce diverse chemical groups (aryl, alkyl, etc.). nih.govnih.gov Halogenation is a common modification. researchgate.net |
| C5, C7 | Anticancer (Antitubulin) | Diaryl substitutions are critical for high potency against cancer cell lines. nih.gov |
| C6 | Anti-inflammatory | Substitution with a 4-fluorophenyl group was part of a lead compound targeting the STAT3/NF-κB pathway. nih.gov |
| C8 | Antitubercular | Carboxamide modifications at this position led to a novel lead series with selective activity against M. tuberculosis. nih.gov |
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The imidazo[1,2-a]pyridine nucleus is considered a key pharmacophore motif for identifying and optimizing lead structures. acs.org
Molecular modeling and computational studies are frequently employed to identify these features. For example, in the design of antitubulin agents, docking studies confirmed that the imidazo[1,2-a]pyridine core, with specific aryl groups at the C5 and C7 positions, mimics the binding of known colchicine-site inhibitors. nih.gov In another study, virtual screening of imidazo[1,2-a]pyridin-3-yl derivatives against targets like farnesyl diphosphate (B83284) synthase and the GABAa receptor helped predict binding affinity and selectivity, guiding further development. nih.gov For inhibitors of mycobacterial ATP synthase, SAR analysis identified the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and an attached phenyl ring as essential pharmacophoric features for maintaining biological activity. rsc.org
Investigation of Specific Biological Target Interactions and Mechanisms
A crucial aspect of preclinical research is identifying the specific molecular targets and mechanisms of action through which a compound exerts its therapeutic effect. Imidazo[1,2-a]pyridine derivatives have been shown to interact with a diverse range of biological targets, underscoring the scaffold's versatility.
The mechanism of action for many anticancer derivatives involves the modulation of key signaling pathways. Certain compounds have been identified as potent dual inhibitors of the PI3K/mTOR pathway, while others inhibit the downstream AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. acs.orgnih.gov Another important anticancer mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. nih.gov For inflammation, derivatives have been shown to suppress the STAT3/NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory proteins like iNOS and COX-2. nih.gov In the realm of infectious diseases, specific analogues are potent inhibitors of M. tuberculosis through mechanisms such as the inhibition of the QcrB subunit of the cytochrome bcc complex or the inhibition of ATP synthase, both of which are critical for mycobacterial energy metabolism. rsc.org
| Biological Target/Pathway | Therapeutic Area | Derivative Class/Example | Mechanism of Action |
| PI3K/mTOR | Anticancer | Imidazo[1,2-a]pyridine derivatives | Dual inhibition of the signaling pathway, disrupting cell growth and proliferation. acs.org |
| AKT/mTOR Pathway | Anticancer | Imidazo[1,2-a]pyridines 5-7 | Inhibition of AKT/mTOR phosphorylation, leading to cell cycle arrest and apoptosis. nih.gov |
| Tubulin Polymerization | Anticancer | 5,7-diarylimidazo[1,2-a]pyridines | Binding to the colchicine (B1669291) site on tubulin, disrupting microtubule formation. nih.gov |
| STAT3/NF-κB Pathway | Anti-inflammatory | MIA (a novel derivative) | Suppression of STAT3 phosphorylation and NF-κB activity, reducing iNOS/COX-2 expression. nih.gov |
| QcrB (cytochrome bcc) | Antitubercular | Imidazo[1,2-a]pyridine amides (IPAs) | Inhibition of a key component of the electron transport chain, disrupting energy metabolism in M. tuberculosis. rsc.org |
| ATP Synthase | Antitubercular | Imidazo[1,2-a]pyridine ethers (IPEs) | Inhibition of ATP production, essential for mycobacterial survival. rsc.org |
Enzyme Inhibition Studies
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.
Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzyme is a critical target for anti-inflammatory drugs. researchgate.net Several studies have focused on designing imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net A novel series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibition. nih.gov Among them, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) showed the highest potency against the COX-2 enzyme with an IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov Another study reported a series of 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine derivatives, with compound 5j showing potent analgesic activity. tbzmed.ac.ir A separate novel synthetic derivative, referred to as MIA , was also shown to suppress the expression of the COX-2 gene in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir
Table 1: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | nih.gov |
| Derivative 5e | 0.05 | Not Reported | tbzmed.ac.ir |
| Derivative 5f | 0.05 | Not Reported | tbzmed.ac.ir |
| Derivative 5j | 0.05 | Not Reported | tbzmed.ac.ir |
| Derivative 5i | Not Reported | 897.19 | tbzmed.ac.ir |
Phosphoinositide 3-Kinase alpha (PI3Kα): The PI3K signaling pathway is frequently dysregulated in cancer, making its components attractive targets for anticancer drug development. researchgate.net Researchers have designed and synthesized a series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives as potential PI3Kα inhibitors. researchgate.net In these studies, a derivative featuring a 3-methoxyphenyl (B12655295) moiety demonstrated potent inhibitory activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 2.55 µM and 3.89 µM, respectively. researchgate.net
Pantothenate Synthetase: Pantothenate synthetase is an essential enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, but is absent in mammals, making it a promising drug target. rsc.orgnih.gov A series of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as inhibitors of Mtb pantothenate synthetase (PS). rsc.orgnih.gov One of the most active compounds from this series displayed an MIC90 of 4.53 μM against Mtb and showed no cytotoxicity against a mouse macrophage cell line. rsc.orgnih.gov Further studies confirmed that most compounds in this series achieved more than 50% inhibition against Mtb PS. rsc.orgnih.gov Another study also highlighted an imidazo[1,2-a]pyridine derivative as the most active against MTB PS with an MIC of 4.53 μM. nih.gov
Receptor Binding and Modulation
GABAa Receptor Agonists: The γ-aminobutyric acid type A (GABAa) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines used to treat anxiety. researchgate.net Imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated as GABAa receptor ligands. researchgate.net These compounds are being explored for their potential to act as anxiolytics with reduced sedative effects compared to classical benzodiazepines. researchgate.net
CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells. nih.govgsu.edu Consequently, the development of CXCR4 antagonists is a key area of research. nih.govgsu.edu Studies have focused on the synthesis of pyridine-based derivatives as potent antagonists to inhibit the interaction between CXCR4 and its ligand, CXCL12. nih.govgsu.edu One study reported a 3-methyl pyridine analog that showed a binding affinity of 1nM. gsu.edu
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a well-established target for anticancer drugs. nih.govrsc.org Several series of imidazo[1,2-a]pyridine derivatives have been designed as antitubulin agents that inhibit microtubule polymerization by binding to the colchicine site. nih.govmedchemexpress.cn
In one study, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized, with compound 6d showing the ability to inhibit tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. nih.gov Another investigation of imidazo[1,5-a]pyridine-benzimidazole hybrids identified compound 5l as a potent inhibitor of tubulin polymerization with an IC50 of 1.71 μM. rsc.org Furthermore, a series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were developed, leading to the discovery of compound 7e , which disrupted microtubule dynamics by binding at the colchicine site of tubulin. medchemexpress.cn
Table 2: Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyridine Hybrids
| Compound Series | Lead Compound | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-oxadiazole | 6d | 3.45 ± 0.51 | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole | 5l | 1.71 | rsc.org |
| Imidazo[1,5-a]pyridine-benzimidazole | 5d | 3.25 | rsc.org |
Broad-Spectrum Preclinical Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Beyond specific enzyme and receptor targets, imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological effects in preclinical models, including antimycobacterial, anticancer, antiviral, and anti-inflammatory activities. nih.govresearchgate.net
Antimycobacterial and Antimicrobial Potential
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. mdpi.comrsc.org Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a highly promising class of compounds with potent activity against drug-sensitive and drug-resistant MTB strains. mdpi.comnih.gov Two candidates, Q203 (Telacebec) and ND-09759 , are in clinical and preclinical development, respectively. nih.govmdpi.com
Numerous studies have reported on the potent in vitro activity of various imidazo[1,2-a]pyridine derivatives. For instance, compound IPA-6 exhibited an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL against the Mtb H37Rv strain. rsc.org Another derivative, ND-09759 , showed an MIC of ≤0.006 µM. plos.org Compounds 26g and 26h were also found to have considerable activity against both drug-sensitive and drug-resistant MTB strains, with MICs ranging from 0.041 to 2.64 µM. nih.gov The primary mechanism of action for many of these compounds is the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is crucial for mycobacterial energy metabolism. mdpi.com
Beyond mycobacteria, these derivatives have shown broader antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Table 3: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
| Compound | MIC | Reference |
|---|---|---|
| ND-09759 | ≤0.006 µM | plos.org |
| IPA-6 | 0.05 µg/mL | rsc.org |
| Compound 1 | 0.027 µg/mL | nih.gov |
| Compounds 26g & 26h | 0.041 - 2.64 µM | nih.gov |
| IPA-9 | 0.4 µg/mL | rsc.org |
| IPS-1 | 0.4 µg/mL | rsc.org |
Anticancer Activity Research
The imidazo[1,2-a]pyridine scaffold is a common feature in many compounds developed for cancer therapy. nih.govasianpubs.org These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines. researchgate.netrsc.orgnih.gov
For example, a series of novel imidazo[1,2-a]pyridines were tested against the HCC1937 breast cancer cell line, with compounds IP-5 and IP-6 showing strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov Mechanistic studies revealed that IP-5 induced cell cycle arrest and apoptosis. nih.govnih.govumn.edu In another study, iodine-catalyzed synthesis yielded imidazo[1,2-a]pyridine derivatives, with compound 12b emerging as a promising lead with IC50 values of 11 µM against Hep-2, MCF-7, and A375 cancer cells. rsc.org Additionally, a novel class of imidazo[1,2-a]pyridine derivatives were synthesized as covalent inhibitors targeting KRAS G12C-mutated cancer cells, with compound I-11 identified as a potent lead. rsc.org
Table 4: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 µM | nih.govnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.govnih.gov |
| 12b | Hep-2, MCF-7, A375 | 11 µM | rsc.org |
| 3-methoxyphenyl derivative | MCF-7 (Breast) | 2.55 µM | researchgate.net |
| 3-methoxyphenyl derivative | HeLa (Cervical) | 3.89 µM | researchgate.net |
Antiviral and Anti-inflammatory Investigations
Antiviral Research: The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties. nih.govmdpi.comnih.gov Early research reported the synthesis and antiviral activity of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, with some compounds showing activity against HIV-1. nih.gov More recent computational studies have explored imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human ACE2 and the spike protein, aiming to block SARS-CoV-2 cell entry. nih.gov
Anti-inflammatory Investigations: The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are well-documented and often linked to their ability to inhibit COX-2. nih.govresearchgate.netresearchgate.net Beyond COX inhibition, these compounds can modulate key inflammatory signaling pathways. A study on a novel derivative, MIA , demonstrated that it exerts anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir The compound was found to lower the levels of inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS). nih.govtbzmed.ac.ir Another study evaluated carboxylic acid derivatives of imidazo[1,2-a]pyridine in acute and chronic inflammation models, finding that some compounds inhibited edema more efficiently than indomethacin (B1671933) without causing gastroduodenal damage. researchgate.net
Advanced Research Applications and Future Perspectives
Optoelectronic Properties and Applications
The fused aromatic system of imidazo[1,2-a]pyridines endows them with inherent luminescent properties. researchgate.net These compounds are known to be organic fluorophores, and their derivatives have been explored for various optoelectronic applications, including as components in organic light-emitting diodes (OLEDs) and as functional dyes. bio-conferences.orgnih.gov The specific substitution pattern of 3-Iodo-8-methylimidazo[1,2-a]pyridine influences its electronic structure, and consequently, its absorption and emission characteristics. The electron-donating methyl group and the heavy, electron-withdrawing iodine atom can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the fluorescent properties of the molecule.
Bioimaging and Fluorescent Probes
The fluorescence of the imidazo[1,2-a]pyridine (B132010) core is a key feature for its application in life sciences. nih.gov Derivatives of this scaffold have been successfully developed as fluorescent probes for bioimaging, allowing for the visualization of cellular structures and processes. researchgate.netmdpi.com For instance, certain derivatives have been used as biomarkers for hypoxic tumor cells. nih.gov The introduction of a hydroxymethyl group at the 3-position, for example, has been studied in relation to its fluorescence-enhancing capabilities. nih.gov
The 3-iodo substituent on this compound serves as a versatile anchor point. Through reactions like Sonogashira or Suzuki coupling, a wide array of fluorophores or biomolecules can be attached. This functionalization allows for the development of targeted fluorescent probes. For example, by coupling with specific ligands, probes can be designed to bind to particular proteins or organelles, enabling their visualization within living cells via fluorescence microscopy. rsc.org An imidazo[1,2-a]pyridine-based probe has been designed for detecting pH changes in extremely acidic environments within living cells. patsnap.com
Chemosensors
The responsive fluorescence of the imidazo[1,2-a]pyridine scaffold to its local environment makes it an excellent candidate for the development of chemosensors. researchgate.net These sensors can detect the presence of specific ions or molecules through changes in their fluorescence intensity or wavelength. A notable example is an imidazo[1,2-a]pyridine-functionalized xanthene probe designed for the highly selective, naked-eye detection of mercury ions (Hg²⁺) in water samples and for imaging in living cells. rsc.org
The this compound framework can be strategically functionalized at the 3-position to create specific binding sites for target analytes. By introducing chelating groups, sensors for various metal ions can be engineered. The change in the electronic properties of the imidazo[1,2-a]pyridine core upon analyte binding would result in a measurable optical signal, providing a basis for quantitative detection.
Role in Chemical Libraries for High-Throughput Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. dovepress.com The imidazo[1,2-a]pyridine scaffold is frequently utilized in the construction of chemical libraries for HTS due to its proven biological activity across a range of diseases, including cancer, tuberculosis, and viral infections. nih.govresearchgate.netnih.gov
The structure of this compound is ideally suited for library synthesis. The iodine atom at the C-3 position is a key functional group for diversification via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid and efficient introduction of a vast array of different substituents, creating a library of structurally diverse compounds from a single common intermediate. This approach enables a thorough exploration of the structure-activity relationship (SAR) around the core scaffold. nih.gov For example, a virtual screening of proprietary libraries based on an imidazo[1,2-a]pyridine hit allowed for rapid expansion of the chemotype and improvement of antiparasitic activity. nih.govresearchgate.net
| Feature | Advantage for HTS Library Development | Example Reaction |
|---|---|---|
| Imidazo[1,2-a]pyridine Core | Privileged scaffold with broad biological activity. | N/A |
| C-3 Iodo Group | Provides a reactive handle for extensive diversification. | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling |
| C-8 Methyl Group | Modulates solubility and metabolic stability; provides a point for SAR analysis. | N/A |
Innovative Synthetic Pathways for Diversification and Sustainable Chemistry
The synthesis of imidazo[1,2-a]pyridines has been an area of intense research, leading to the development of numerous innovative and efficient methodologies. rsc.org Classical methods often involve the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org However, recent advancements have focused on multicomponent reactions and transition-metal-catalyzed C-H functionalization to improve efficiency and molecular diversity. researchgate.netrsc.org
A significant trend in the synthesis of these scaffolds is the adoption of green chemistry principles. rsc.org Researchers have developed protocols that utilize environmentally benign solvents like water, employ microwave irradiation to reduce reaction times, or proceed under solvent-free and catalyst-free conditions. acs.orgacs.orgnih.gov For example, an efficient and sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed using a copper-catalyzed domino A³-coupling reaction in an aqueous micellar medium. acs.org These sustainable approaches are applicable to the synthesis of this compound and its derivatives, reducing the environmental impact of chemical production. The diversification of the core, particularly through direct arylation at the C-3 position, offers a streamlined route to novel analogues. researchgate.net
Computational Chemistry as a Predictive Tool in Drug Discovery
Computational chemistry has become an indispensable tool in the drug discovery pipeline, accelerating the identification and optimization of lead compounds. frontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are used to predict how a molecule will interact with a biological target, its potential efficacy, and its pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). nih.govalliedacademies.org
For this compound and its derivatives, computational methods can be applied to:
Target Identification: Screen the compound against databases of protein structures to identify potential biological targets. nih.gov
Binding Mode Prediction: Use molecular docking to predict the binding affinity and orientation of the compound within the active site of a target protein, guiding the design of more potent inhibitors. nih.gov
ADMET Prediction: In silico tools can predict properties like solubility, permeability, and metabolic stability, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectral properties of the molecule, providing insights that complement experimental findings. nih.gov
| Computational Method | Purpose in Drug Discovery | Predicted Outcome for the Compound |
|---|---|---|
| Molecular Docking | Predict binding affinity and interaction with protein targets. | Identification of potential enzyme/receptor targets and key binding interactions. |
| QSAR | Establish relationships between chemical structure and biological activity. | Models to predict the activity of new derivatives before synthesis. |
| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic profile. | Early assessment of potential liabilities like poor solubility or metabolic instability. |
| DFT Calculations | Understand electronic properties and chemical reactivity. | Correlation of electronic structure with optical properties and reaction mechanisms. |
Outlook for Future Research Directions in Imidazo[1,2-a]pyridine Chemistry
The future of research on this compound and related compounds is bright, with numerous promising directions. A key area will be the continued exploitation of the C-3 iodo group for the development of novel materials and therapeutics. This includes the synthesis of complex, multifunctional molecules through advanced cross-coupling strategies.
In the realm of optoelectronics, future work could focus on fine-tuning the photophysical properties of derivatives to create highly specific and sensitive fluorescent probes for advanced bioimaging techniques, such as super-resolution microscopy. There is also potential in developing novel chemosensors for environmental monitoring or medical diagnostics.
In medicinal chemistry, the integration of computational predictions with innovative, sustainable synthetic strategies will accelerate the discovery of new drug candidates. The scaffold can be used to generate large, diverse libraries for screening against emerging therapeutic targets. Furthermore, the presence of iodine opens the possibility of developing radiolabeled analogues for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging. The continued exploration of the vast chemical space accessible from this compound promises to yield significant advancements in both materials science and human health.
Q & A
Q. What are the common synthetic methodologies for 3-iodo-8-methylimidazo[1,2-a]pyridine?
The synthesis typically involves halogenation at the 3-position of the imidazo[1,2-a]pyridine core. A solid-phase approach uses polymer-bound 2-aminonicotinate treated with α-haloketones, followed by iodination . Alternative methods include formimidamide chemistry, where 2-aminopyridines react with benzyl/allyl/propargyl halides under anhydrous conditions to avoid side reactions . Multi-component reactions (e.g., combining aldehydes, trimethylsilylcyanide, and 2-aminopyridines under microwave irradiation) offer efficient routes to structurally diverse analogues .
Q. How is structural characterization performed for this compound?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, derivatives like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate were validated via ¹H NMR (δ 1.25–8.25 ppm), ¹³C NMR (δ 14.5–165.0 ppm), and HRMS (m/z calculated vs. observed) . Melting points (e.g., 210–213°C for compound 10i) and spectral data are critical for confirming purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for selective substitution at the 3-position?
Optimization requires balancing solvent polarity, temperature, and catalyst choice. For Friedel-Crafts acylation, Lewis acids (e.g., AlCl₃) in aprotic solvents like dichloromethane at 0–25°C enhance regioselectivity . Halogenation efficiency improves with polar solvents (e.g., DMF) and controlled stoichiometry of iodine sources (e.g., N-iodosuccinimide) . Kinetic studies using HPLC or in-situ NMR can monitor intermediate formation and guide condition adjustments .
Q. What strategies address discrepancies in biological activity data across cell lines?
Contradictory results (e.g., compound 10a showing 76% viability in Vero cells vs. 16% in A375 cells) may arise from cell-specific uptake or metabolic differences . Researchers should:
- Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (IC₅₀ calculations) to quantify potency.
- Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms .
Q. Table 1: Representative Biological Activity Data
| Compound | Hep-2 (%) | HepG2 (%) | MCF-7 (%) | A375 (%) | Vero (%) |
|---|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 16 | 76 |
| 10b | 14 | 15 | 16 | 14 | 14 |
| Data adapted from cytotoxicity studies |
Q. How can computational methods guide synthetic route design?
Quantum chemical analysis (e.g., density functional theory) predicts reaction pathways. For example, formimidamide cyclization involves a Mannich-type mechanism with lower activation energy than Baldwin-forbidden pathways, favoring 5-exo-trig over 5-endo-trig cyclization . Molecular docking studies can also prioritize derivatives with predicted binding affinity to biological targets (e.g., kinases or GPCRs) .
Q. What are the challenges in scaling up multi-step syntheses?
Key issues include:
- Purification : Chromatography becomes impractical at scale; alternatives like crystallization (e.g., using ethanol/water mixtures) are preferred .
- Intermediate stability : Moisture-sensitive intermediates (e.g., iodinated precursors) require inert atmospheres .
- Yield optimization : Taguchi experimental design can identify critical factors (e.g., temperature, catalyst loading) for high-throughput screening .
Methodological Considerations
Q. How do pH and solvent choice affect the stability of imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines are sensitive to acidic conditions, which can protonate the nitrogen-rich core, leading to decomposition. Buffered solutions (pH 7–8) in polar aprotic solvents (e.g., acetonitrile) enhance stability during biological assays . For halogenation, non-polar solvents (toluene) minimize side reactions like hydrolysis .
Q. What analytical techniques resolve regiochemical ambiguities in substitution reactions?
- NOESY NMR : Differentiates between C-3 and C-2 substitution by correlating spatial proximity of protons .
- X-ray crystallography : Provides unambiguous confirmation of substituent positions, as seen in imidazo[1,2-a]pyrazine derivatives .
- Isotopic labeling : ¹³C-labeled reagents track reaction pathways in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
